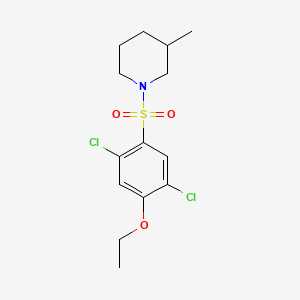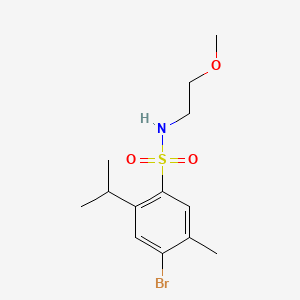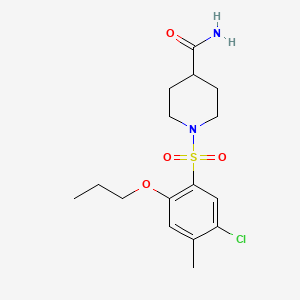
1-isothiocyanato-PEG3-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-PEG3-Azide is a versatile compound that serves as a crosslinker containing both an azide group and an isothiocyanato group. The azide group enables PEGylation via Click Chemistry, while the isothiocyanato group is a ligand in coordination chemistry. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Applications De Recherche Scientifique
1-Isothiocyanato-PEG3-Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry: Applied in the production of advanced materials with specific functional properties.
Mécanisme D'action
Target of Action
The primary target of 1-Isothiocyanato-PEG3-Azide is the azide group and the isothiocyanato group . The azide group enables PEGylation via Click Chemistry . Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry .
Mode of Action
This compound is a crosslinker containing an azide group and an isothiocyanato group . The azide group enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows for the selective degradation of target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This is achieved through the use of PROTACs, which contain two different ligands connected by a linker .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, which can influence its action and efficacy .
Analyse Biochimique
Biochemical Properties
1-Isothiocyanato-PEG3-Azide plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is crucial for the synthesis of PROTACs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-PEG3-Azide can be synthesized through a multi-step process involving the reaction of PEG with azide and isothiocyanate functional groups. The general synthetic route involves:
Azidation: The conversion of terminal hydroxyl groups to azide groups using reagents like sodium azide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isothiocyanato-PEG3-Azide undergoes various chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reaction: Requires copper(I) catalysts and alkyne-containing molecules.
Substitution Reactions: Common reagents include alkynes, BCN, and DBCO.
Major Products:
Triazole Linkages: Formed through CuAAC reactions.
Substituted Azides: Formed through substitution reactions.
Comparaison Avec Des Composés Similaires
Azido-PEG3-Maleimide: Another PEG-based crosslinker with azide and maleimide groups.
Bromo-PEG3-Azide: Contains azide and bromo groups, used in similar applications.
Uniqueness: 1-Isothiocyanato-PEG3-Azide is unique due to its dual functional groups (azide and isothiocyanato), which enable versatile applications in both Click Chemistry and coordination chemistry. The hydrophilic PEG spacer further enhances its solubility and biocompatibility .
Propriétés
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGUDRBZOFJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)



![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)


amine](/img/structure/B604870.png)
amine](/img/structure/B604871.png)
amine](/img/structure/B604872.png)

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
